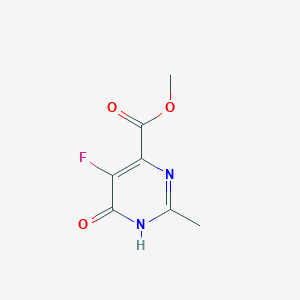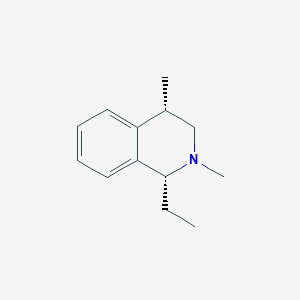
Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structural features, including a tetrahydroisoquinoline core with ethyl and dimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other cyclization methods. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full range of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Cis-1,3-dimethylcyclohexane
- Trans-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-tetrahydroisoquinoline
Uniqueness
Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and substituent pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(1R,4S)-1-ethyl-2,4-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19N/c1-4-13-12-8-6-5-7-11(12)10(2)9-14(13)3/h5-8,10,13H,4,9H2,1-3H3/t10-,13-/m1/s1 |
Clave InChI |
PYOQKQFFOQJVNY-ZWNOBZJWSA-N |
SMILES isomérico |
CC[C@@H]1C2=CC=CC=C2[C@@H](CN1C)C |
SMILES canónico |
CCC1C2=CC=CC=C2C(CN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


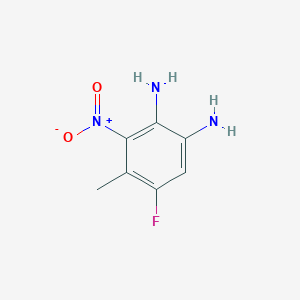

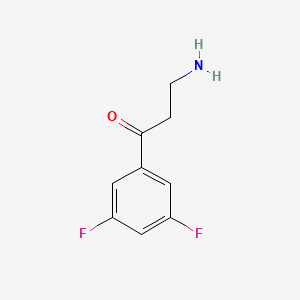


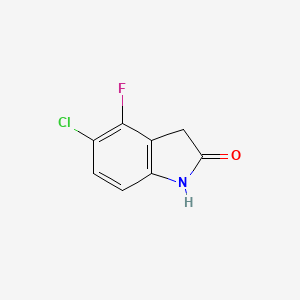
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
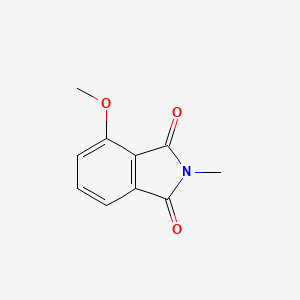
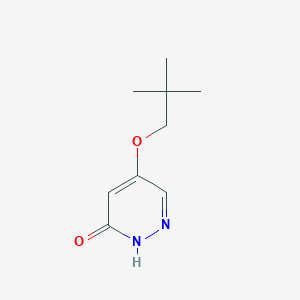
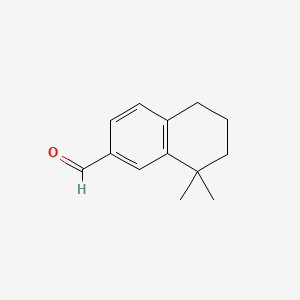
![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)
